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PIP4K-IN-a131

Cancer-selective cytotoxicity Ras-driven malignancy PIK3IP1-mediated growth arrest

Standard PIP4K inhibitors lack cancer-selective mitotic disruption. This compound uniquely combines lipid kinase inhibition with centrosome declustering. - Dual target: PIP4K inhibition + multipolar spindle induction - Selectivity: 3.8-fold window (cancer vs. normal cells, GI50 1.7/6.5 µM) - In vivo efficacy: Active in HCT-15 xenograft models where paclitaxel fails - Oral bioavailability; reversible G1/S arrest in normal cells via PIK3IP1 upregulation

Molecular Formula C20H13N3
Molecular Weight 295.3 g/mol
Cat. No. B2914891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIP4K-IN-a131
Molecular FormulaC20H13N3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N
InChIInChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+
InChIKeyGWWKEWLUVHLNEX-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PIP4K-IN-a131: Dual-Mechanism Cancer-Selective Inhibitor


PIP4K-IN-a131 (also designated a131) is a small-molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), a family of lipid kinases involved in phosphoinositide signaling and metabolic regulation. The compound is characterized by dual inhibitory properties: it targets PIP4K lipid kinases and simultaneously disrupts mitotic progression [1]. Its molecular formula is C₂₀H₁₃N₃ with a molecular weight of 295.3 g/mol . Unlike conventional PIP4K inhibitors developed as chemical probes for target engagement studies, a131 was identified through an unbiased cellular thermal shift assay (CETSA) screen and demonstrates a unique functional profile—selective killing of cancer cells while inducing reversible growth arrest in normal cells [1].

Research Model PIP4K–mitosis crosstalk and centrosome biology studies
Selection Context Reported cancer-cell model selectivity and normal-cell sparing context
Workflow Fit PIP4K pathway inhibition and mitotic disruption endpoint assays

PIP4K-IN-a131: Irreplaceable Selectivity and Dual Mechanism


PIP4K-targeting compounds are not functionally interchangeable. While THZ-P1-2 and CC260 are PIP4K2 inhibitors with distinct affinity profiles, and BAY-091 is a highly potent and selective PIP4K2A inhibitor (IC₅₀ ~1-2 nM) developed as a chemical probe, a131 is the only compound in this class with experimentally validated dual-mechanism activity—combining PIP4K inhibition with mitotic disruption—that yields a documented therapeutic window between cancer and normal cells [1]. THZ-P1-2 demonstrates superior pro-apoptotic potency in ALL models but lacks the dual-mechanism characterization [2]. BAY-091 exhibits exceptional biochemical potency (IC₅₀ 1.3 nM) and selectivity yet fails to translate target engagement into antiproliferative activity in p53-deficient tumor cells [3]. CC260 offers nanomolar Ki values (30-40 nM) against PIP4K isoforms but remains a relatively uncharacterized probe without peer-reviewed functional selectivity data . Substituting a131 with any of these analogs would fundamentally alter the experimental question being addressed, as only a131 combines verified cancer-selective lethality via dual blockade with a defined mechanism of reversible normal-cell protection through PIK3IP1-mediated PI3K/Akt/mTOR suppression [1].

Higher-potency PIP4K2 inhibitors (THZ-P1-2, CC260) lack the mitotic declustering activity; mitotic endpoint may differ.
Structural analogs (a166, I-OMe-AG-538) may not induce comparable cancer-cell selectivity or centrosome declustering.
Pan-PIP4K inhibitors can shift normal-cell response profiles and PI3K/Akt/mTOR feedback regulation context.

PIP4K-IN-a131: Comparative Evidence


Cancer-Selective Cytotoxicity in Normal and Transformed Cells

PIP4K-IN-a131 (a131) exhibits functional cancer selectivity that is mechanistically absent in comparator PIP4K2 inhibitors BAY-091, THZ-P1-2, and CC260. In a direct comparative cell viability assay, a131 (10 μM, 72 h) reduced viability of Ras-transformed BJ fibroblasts to approximately 20% of control while preserving normal BJ fibroblast viability at >80% [1]. This therapeutic window is mediated by differential regulation of the PI3K/Akt/mTOR pathway: a131 inhibits this pathway only in normal cells (via PIK3IP1 transcriptional upregulation), whereas Ras activation in transformed cells overrides this protective mechanism, forcing mitotic entry where a131's centrosome de-clustering activity triggers catastrophic cell death [1]. In contrast, BAY-091—despite picomolar biochemical potency (IC₅₀ 1.3 nM against PIP4K2A)—failed to produce antiproliferative activity in p53-deficient tumor cells, demonstrating that target engagement alone does not confer functional cancer selectivity [2].

Cancer selectivity
Head-to-head
3.8× lower GI50 in cancer cells (1.7 µM) vs normal cells (6.5 µM); paclitaxel and nocodazole lacked selectivity
Supports cancer-cell model selectivity context
Normal-cell sparing reported in isogenic BJ model
Cancer-selective cytotoxicity Ras-driven malignancy PIK3IP1-mediated growth arrest

PIP4K2A Inhibitory Potency vs. Structural Analogs

In a direct comparative study of PIP4K inhibitors on nuclear envelope (NE) tension and chromatin organization, a131 (1 μM) produced statistically significant effects comparable to those achieved with a 10-fold higher concentration of THZ-P1-2 (10 μM). Using a FRET-based Mini-Nesprin-1 cpst sensor in hTERT-RPE1 cells, a131 at 1 μM significantly increased NE tension (inverted FRET index, p<0.001, n=37) relative to DMSO control, matching the effect magnitude of THZ-P1-2 at 10 μM (p<0.001, n=43) [1]. Similarly, FLIM-FRET chromatin compaction assays revealed that a131 (1 μM) significantly reduced chromatin compaction (increased fluorescence lifetime, p=0.0009, n=9), an effect paralleled by THZ-P1-2 only at 10 μM (p=0.0034, n=9) [1]. This 10-fold potency differential in cellular mechanics endpoints is not predicted by biochemical IC₅₀ values, suggesting a131 engages additional cellular targets or signaling nodes relevant to tensional homeostasis.

PIP4K2A inhibition
Head-to-head
IC50 1.9 µM (PIP4K2A), total PIP4Ks 0.6 µM; a166: 1.8 µM, I-OMe-AG-538: 2.1 µM, a132: ~10% at 2–5 µM
Supports PIP4K pathway inhibition study fit
Total PIP4Ks advantage over analogs reported
Nuclear mechanics Chromatin compaction Cellular tensional homeostasis

Centrosome Declustering vs. PIP4K2 Inhibitors

PIP4K-IN-a131 demonstrates a biochemical inhibition profile that differs from both the pan-PIP4K2 inhibitor THZ-P1-2 and the PIP4K2A-selective inhibitor BAY-091. In purified enzyme assays, a131 inhibits PIP4K2A with an IC₅₀ of 1.9 μM and exhibits broader PIP4K family inhibition with an IC₅₀ of 0.6 μM [1]. This approximately 3-fold potency preference for the broader PIP4K family over the isolated PIP4K2A isoform is a distinguishing feature. By comparison, BAY-091 is an exceptionally potent and highly selective PIP4K2A inhibitor (IC₅₀ 1.3 nM at 10 μM ATP; >1000-fold selective over other kinases), but this biochemical potency does not translate to functional antiproliferative activity [2]. CC260 shows nanomolar Ki values (40 nM for PIP4Kα/PIP4K2A, 30 nM for PIP4Kβ) but lacks peer-reviewed functional characterization . The moderate biochemical potency of a131 (μM range) is offset by its unique dual-mechanism functional activity, which is not predicted by enzyme inhibition data alone [1].

Dual mechanism
Class-level
PIP4K inhibition + mitotic centrosome declustering; THZ-P1-2 and CC260 lack declustering activity
Defines unique dual-mechanism tool compound
Multipolar spindle phenotype not recapitulated
Lipid kinase inhibition PIP4K2A selectivity Biochemical profiling

In Vivo Antitumor Efficacy vs. Paclitaxel

In a comparative study of three PIP4K2 inhibitors in acute lymphoblastic leukemia (ALL) cell models, THZ-P1-2 demonstrated superior antiproliferative potency (IC₅₀ range: 1.4-8.1 μM across Jurkat, MOLT4, NALM6, and Namalwa cell lines) compared to a131 (IC₅₀ range: 1.4 to >50 μM) and CC260 (IC₅₀ range: 13.3 to >50 μM) [1]. THZ-P1-2 also showed significantly better efficacy in inducing apoptosis and mitochondrial damage (p<0.05 vs. a131 and CC260) [1]. However, from a molecular signaling perspective, both THZ-P1-2 and a131 similarly induced markers of apoptosis (PARP1 cleavage) and DNA damage (γH2AX) [1]. Critically, only THZ-P1-2 induced markers of blocked autophagic flux (increased LC3BII and SQSTM1/p62) and reduced RPS6 phosphorylation (a PI3K/Akt/mTOR pathway target), indicating that a131 engages a distinct subset of downstream signaling events [1]. This differential signaling profile is consistent with a131's dual-mechanism design, which targets both PIP4K and mitotic pathways, whereas THZ-P1-2's effects are more narrowly confined to PIP4K2 inhibition with autophagic modulation.

In vivo model response
Head-to-head
Marked tumor growth inhibition in HCT-15 xenografts; paclitaxel did not show activity
Supports xenograft model endpoint interpretation
No body weight loss; consistent centrosome phenotype
Acute lymphoblastic leukemia PIP4K2 pharmacology Apoptosis induction

Normal Cell Protection: Reversible, Non-Genotoxic Arrest

PIP4K-IN-a131 (a131) possesses a documented ability to de-cluster supernumerary centrosomes in cancer cells, triggering mitotic catastrophe—a mechanism not reported for any other PIP4K inhibitor including THZ-P1-2, CC260, or BAY-091. In Ras-transformed BJ fibroblasts, a131 treatment caused cancer cells with supernumerary centrosomes to enter mitosis with multipolar spindle formation, leading to catastrophic mitotic failure and cell death [1]. Normal BJ cells, which do not harbor supernumerary centrosomes, were spared from this effect and instead underwent reversible G1/S arrest via PIK3IP1-mediated PI3K/Akt/mTOR suppression [1]. This centrosome de-clustering activity is mechanistically distinct from the reported activities of BAY-091 (which lacks antiproliferative activity entirely [2]) and THZ-P1-2 (which induces cell death primarily through mitochondrial damage and autophagic blockade without documented centrosomal effects [3]). The dual-mechanism design—PIP4K inhibition plus mitotic disruption—appears to be structurally encoded in a131 and is not a class-wide property of PIP4K inhibitors.

Normal-cell response
Head-to-head
Reversible G1/S arrest, no γH2AX induction; etoposide caused DNA damage, THZ-P1-2 induced apoptosis
Supports normal-cell model response context
PIK3IP1 upregulation; growth arrest reversed upon washout
Mitotic catastrophe Centrosome clustering Supernumerary centrosomes

PIP4K-IN-a131: Research Applications


PIP4K-Mitosis Crosstalk and Centrosome Biology

PIP4K-IN-a131 is uniquely suited for studies requiring a built-in therapeutic window between cancer and normal cells. In isogenic BJ fibroblast models (normal vs. H-Rasᴳ¹²ⱽ-transformed), a131 (10 μM, 72 h) selectively reduces transformed cell viability to ~20% while preserving normal cell viability at >80% [1]. This differential response is mechanistically driven by a131's ability to induce reversible G1/S arrest in normal cells via PIK3IP1-mediated PI3K/Akt/mTOR suppression, while Ras activation in transformed cells overrides this protective mechanism, forcing mitotic entry and centrosome de-clustering-mediated catastrophe [1]. No other PIP4K inhibitor (THZ-P1-2, CC260, BAY-091) has demonstrated comparable functional selectivity. Recommended applications include: validation of Ras-dependency in cancer cell killing; screening for resistance mechanisms that bypass PIK3IP1 upregulation; and co-treatment studies with MEK or PI3K inhibitors to assess pathway crosstalk.

Cancer-Selective Lethality and Normal Cell Sparing

For researchers investigating PIP4K signaling in nuclear envelope tension, chromatin compaction, or mechanotransduction, a131 provides equivalent functional effects to THZ-P1-2 at a 10-fold lower concentration. In hTERT-RPE1 cells, a131 at 1 μM significantly alters nuclear envelope tension (p<0.001, n=37) and chromatin compaction (p=0.0009, n=9), matching the effect magnitude of THZ-P1-2 at 10 μM [2]. This concentration advantage reduces compound consumption costs and minimizes potential off-target effects associated with higher inhibitor concentrations. Recommended applications include: FRET-based nuclear tension measurements; FLIM-FRET chromatin compaction assays; YAP nuclear-cytoplasmic shuttling studies; and 2D/3D cell motility assays where PIP4K inhibition phenocopies UHRF1-dependent cell softening [2].

In Vivo Validation of PIP4K-Targeted Therapies

PIP4K-IN-a131 is the only PIP4K inhibitor with documented centrosome de-clustering activity, making it an essential tool for studies investigating therapeutic targeting of supernumerary centrosomes—a hallmark of many aggressive cancers. In Ras-transformed BJ fibroblasts harboring amplified centrosomes, a131 treatment forces cancer cells into mitosis with multipolar spindles, triggering catastrophic mitotic failure [1]. This activity is absent from the pharmacological profiles of THZ-P1-2, CC260, and BAY-091. Recommended applications include: high-content screening for compounds that induce centrosome de-clustering; validation of mitotic catastrophe as a cell death mechanism (via time-lapse microscopy of spindle morphology); and combination studies with conventional mitotic inhibitors (e.g., taxanes, Aurora kinase inhibitors) to assess synergistic mitotic disruption.

PI3K/Akt/mTOR Pathway Regulation

In experimental systems where autophagic modulation is an undesired confounder, a131 offers a cleaner signaling profile than THZ-P1-2. In ALL cell models, both a131 and THZ-P1-2 induce apoptosis (PARP1 cleavage) and DNA damage (γH2AX); however, only THZ-P1-2 additionally induces markers of blocked autophagic flux (LC3BII/SQSTM1 accumulation) and suppresses RPS6 phosphorylation [3]. The absence of autophagic modulation with a131 allows researchers to attribute observed phenotypes specifically to PIP4K/mitotic dual-mechanism inhibition rather than to confounding autophagic pathway effects. Recommended applications include: studies isolating the contribution of PIP4K inhibition to apoptosis signaling; experiments where autophagy is independently modulated (e.g., via chloroquine or genetic knockout); and comparative mechanism-of-action studies across PIP4K inhibitor chemotypes.

Application
Selection Property
Validation Focus
PIP4K–mitosis crosstalk studies
Dual-mechanism (lipid kinase inhibition + centrosome declustering)
Multipolar spindle formation and mitotic catastrophe endpoints
Cancer-cell model selectivity studies
Reported differential GI50 in cancer vs. normal cells
Isogenic cell-pair model response and PIK3IP1 regulation
In vivo translational oncology research
Oral bioavailability and xenograft model response
Combination regimens and tolerability endpoints
PI3K/Akt/mTOR feedback studies
PIK3IP1 upregulation in normal cells
PI3K pathway suppression without genotoxicity

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